Fluoro[tris(trifluoromethyl)]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro[tris(trifluoromethyl)]silane is a silicon-based compound with the molecular formula C3F10Si. It is characterized by the presence of three trifluoromethyl groups and one fluorine atom attached to a silicon center. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluoro[tris(trifluoromethyl)]silane can be synthesized through several methods. One common approach involves the fluorination of trichloromethylsilane using antimony trifluoride in the presence of catalytic quantities of bromine or antimony pentachloride. This reaction is typically carried out under heating or in an inert fluorinated solvent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of perfluoroalkyl bromides as starting materials. These compounds are fluorinated using antimony trifluoride, resulting in the formation of the desired silane compound .
Analyse Chemischer Reaktionen
Types of Reactions: Fluoro[tris(trifluoromethyl)]silane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.
Oxidation Reactions: It can be oxidized to form different silicon-based compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as fluoride ions.
Reduction Reactions: Often utilize catalysts like tris(pentafluorophenyl)borane.
Oxidation Reactions: Require oxidizing agents such as hydrogen peroxide or ozone.
Major Products: The major products formed from these reactions include various silicon-fluorine compounds and derivatives of trifluoromethylsilane .
Wissenschaftliche Forschungsanwendungen
Fluoro[tris(trifluoromethyl)]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Employed in the development of fluorinated biomolecules for medical research.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials and coatings .
Wirkmechanismus
The mechanism by which fluoro[tris(trifluoromethyl)]silane exerts its effects involves the activation of silicon-fluorine bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoromethyl groups enhance the reactivity of the silicon center, allowing it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Trimethyl(trifluoromethyl)silane:
Trifluoromethyltrimethylsilane: Another trifluoromethylating agent with similar applications.
Uniqueness: Fluoro[tris(trifluoromethyl)]silane is unique due to the presence of three trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high thermal stability and strong electron-withdrawing effects .
Eigenschaften
CAS-Nummer |
827027-04-3 |
---|---|
Molekularformel |
C3F10Si |
Molekulargewicht |
254.10 g/mol |
IUPAC-Name |
fluoro-tris(trifluoromethyl)silane |
InChI |
InChI=1S/C3F10Si/c4-1(5,6)14(13,2(7,8)9)3(10,11)12 |
InChI-Schlüssel |
LRAQLUQSMSXTEC-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Si](C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.